molecular formula C22H20N4O3 B2662452 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034611-19-1

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

货号: B2662452
CAS 编号: 2034611-19-1
分子量: 388.427
InChI 键: YMMACWSFQDFJGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzo[d]oxazol-3(2H)-one core linked via an acetamide group to a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-substituted phenyl ring. The benzo[d]oxazolone moiety is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in targeting neurological receptors such as the translocator protein (TSPO), which is implicated in neuroimaging and neuroinflammation studies .

属性

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-21(14-26-18-9-3-4-10-19(18)29-22(26)28)24-16-8-2-1-7-15(16)17-13-25-12-6-5-11-20(25)23-17/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMACWSFQDFJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” typically involves multi-step organic synthesis. The process may include:

  • Formation of the oxazole ring through cyclization reactions.
  • Synthesis of the imidazopyridine moiety.
  • Coupling of the two moieties via acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the imidazopyridine moiety.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

科学研究应用

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with oxazole and imidazopyridine structures are often explored for their potential as pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

作用机制

The mechanism of action of “2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

相似化合物的比较

Structural Comparison

The compound’s structural uniqueness lies in its dual heterocyclic architecture. Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Benzo[d]oxazol-3(2H)-one + acetamide 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl-phenyl N/A
PBPA (2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Benzo[d]oxazol-3(2H)-one + acetamide Bis(pyridin-2-ylmethyl)amino group
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl, cyano, and dicarboxylate groups
MM0333.02 (2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) Imidazo[1,2-a]pyridine 6-Methyl, 4-methylphenyl, and acetamide substituents

Key Observations :

  • The target compound combines benzo[d]oxazolone with a saturated imidazopyridine, whereas PBPA retains the oxazolone core but substitutes with a pyridine-rich chelating group for radiolabeling .
  • Compound 2d () shares the tetrahydroimidazo[1,2-a]pyridine scaffold but lacks the benzo[d]oxazolone moiety, instead featuring nitro and cyano groups that may influence solubility and reactivity .
  • MM0333.02 () highlights the pharmacological relevance of imidazo[1,2-a]pyridine acetamides, though its simpler structure lacks the fused oxazolone ring .
Physicochemical Properties
Property Target Compound (Inferred) PBPA () Compound 2d () MM0333.02 ()
Melting Point Not reported Not reported 215–217°C Not reported
Solubility Likely moderate in DMSO High in polar aprotic solvents (e.g., DMF) Low (due to nitro/cyano groups) Moderate (acetamide group)
Stability Stable under inert conditions Radiolabeling requires cold storage Stable as solid Not reported

Notes:

  • The tetrahydroimidazo[1,2-a]pyridine in the target compound may improve metabolic stability compared to unsaturated analogs .
  • PBPA’s bis-pyridyl group enhances metal-chelation capacity, critical for radiopharmaceutical applications .

生物活性

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a novel derivative belonging to the oxazole family. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and antimicrobial activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its neuroprotective properties and potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have shown that related compounds exhibit neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells, a model for neuronal function. In vitro experiments demonstrated that certain derivatives significantly increased cell viability and reduced neurotoxicity at concentrations as low as 5 μg/mL. Notably, these compounds were found to promote the phosphorylation of key signaling proteins such as Akt and glycogen synthase kinase (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB), which is implicated in inflammatory responses associated with neurodegeneration .

Antimicrobial Activity

In addition to neuroprotection, the antimicrobial properties of oxazole derivatives have been explored. Compounds within this class have shown significant activity against various strains of bacteria and fungi. For instance, studies indicated that certain oxazole derivatives exhibited a broad spectrum of antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL against Gram-positive and Gram-negative bacteria as well as Candida albicans .

Detailed Research Findings

Study Focus Findings
Study ANeuroprotectionCompound significantly increased viability of PC12 cells exposed to Aβ at 5 µg/mL; reduced expression of NF-κB.
Study BAntimicrobial ActivityExhibited MIC values between 250-7.81 µg/mL against various pathogens; more potent than fluconazole against certain strains.
Study CMechanistic InsightsPromoted phosphorylation of Akt and GSK-3β; inhibited expression of BACE1 in PC12 cells .

Case Studies

  • Neuroprotection in Alzheimer’s Disease Models
    • A study investigated the effects of related compounds on Aβ-induced toxicity in neuronal cell lines. Results indicated that specific derivatives not only protected against cell death but also modulated pathways associated with neuroinflammation and apoptosis.
  • Antimicrobial Efficacy
    • Another research effort focused on the antimicrobial properties of oxazole derivatives, revealing that several compounds displayed potent activity against resistant strains of bacteria, suggesting their potential utility in treating infections where conventional antibiotics fail.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide?

  • Methodology :

  • Stepwise condensation : Begin with the preparation of the benzo[d]oxazol-2-one moiety via cyclization of 2-aminophenol derivatives with carbonyl reagents. The imidazo[1,2-a]pyridine core can be synthesized separately through a cyclocondensation reaction between 2-aminopyridine and α-bromoketones .
  • Coupling reactions : Use peptide coupling agents (e.g., HATU, EDCI) to conjugate the two heterocyclic fragments via an acetamide linker. Optimize solvent systems (e.g., DMF, THF) and reaction temperatures (60–80°C) to enhance yield .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol or methanol for high-purity isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • 1H/13C NMR : Identify resonances for the benzo[d]oxazolone carbonyl (δ ~160–165 ppm in 13C) and the imidazo[1,2-a]pyridine protons (δ 7.0–8.5 ppm in 1H). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • IR spectroscopy : Verify the presence of amide C=O stretching (~1650–1700 cm⁻¹) and oxazolone C=O (~1750 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with halogen or heteroatom content .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Enzyme inhibition : Test activity against proteasomes (e.g., immunoproteasome β1i/β5i subunits) via fluorogenic substrate assays. Monitor inhibition percentages at 10 µM .
  • Microbial susceptibility : Screen against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using agar dilution methods .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable inhibition percentages in enzyme assays) be systematically addressed?

  • Methodology :

  • Dose-response validation : Repeat assays across a broader concentration range (e.g., 0.1–100 µM) to establish reproducibility and calculate accurate IC₅₀ values. Use statistical tools (e.g., GraphPad Prism) for curve fitting .
  • Structural analogs : Synthesize derivatives with modifications to the benzo[d]oxazolone or imidazo[1,2-a]pyridine moieties. Compare bioactivity trends to identify critical pharmacophores .
  • Crystallographic analysis : Resolve the compound’s 3D structure via X-ray crystallography to correlate binding modes with activity (e.g., hydrogen bonding with catalytic residues) .

Q. What strategies optimize reaction yields during scale-up synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions. Monitor in-line via FTIR or UV-vis spectroscopy .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, temperature). Prioritize factors affecting yield (e.g., coupling agent equivalents) .
  • Advanced purification : Replace column chromatography with preparative HPLC (C18 columns, acetonitrile/water mobile phase) for higher throughput and purity (>98%) .

Q. How can computational methods aid in resolving ambiguities in NMR assignments or SAR studies?

  • Methodology :

  • DFT calculations : Predict 13C/1H chemical shifts using Gaussian or ORCA software. Compare computed vs. experimental spectra to assign challenging peaks (e.g., diastereotopic protons) .
  • Molecular docking : Dock the compound into target proteins (e.g., immunoproteasome β5i subunit) using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS) .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .

Methodological Considerations

Q. What analytical techniques are recommended to assess LogD and solubility for pharmacokinetic profiling?

  • Methodology :

  • LogD determination : Use shake-flask method with octanol/water partitioning at pH 7.4. Quantify compound concentrations via UV spectrophotometry or LC-MS .
  • Solubility screening : Perform equilibrium solubility assays in PBS (pH 6.5–7.4) and simulated gastric fluid. Use nephelometry to detect precipitation thresholds .

Q. How can researchers design robust SAR studies to explore the role of substituents on the imidazo[1,2-a]pyridine ring?

  • Methodology :

  • Fragment-based design : Synthesize analogs with substituents at the 5,6,7,8-tetrahydro position. Evaluate steric/electronic effects via Hammett plots or Taft parameters .
  • Bioisosteric replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine, thiophene) and compare activity. Use ClogP calculations to maintain lipophilicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。